A detailed synthesis pathway includes:
The final product is characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), confirming its molecular integrity.
HBED-CC-tris(tert-butyl ester) has a complex molecular structure characterized by multiple functional groups that enhance its chelating properties. The structural formula can be represented as follows:
Key structural features include:
NMR data reveals distinct chemical shifts associated with different protons in the molecule, confirming the presence of tert-butyl groups and other functional moieties .
HBED-CC-tris(tert-butyl ester) participates in various chemical reactions, primarily involving metal coordination. The compound can effectively bind to radiometals such as gallium-68, which is used in positron emission tomography (PET). The mechanism typically involves:
The reactions are generally characterized by their efficiency in producing metal-chelate complexes suitable for imaging applications.
The mechanism of action for HBED-CC-tris(tert-butyl ester) primarily revolves around its ability to chelate metal ions. Upon administration, the compound enters systemic circulation where it interacts with radiometals:
Data from biodistribution studies indicate that these complexes exhibit favorable pharmacokinetics, leading to improved imaging contrast .
HBED-CC-tris(tert-butyl ester) exhibits several notable physical and chemical properties:
Analytical techniques such as NMR spectroscopy have provided insights into its structural dynamics, while HRMS confirms its molecular weight accurately .
HBED-CC-tris(tert-butyl ester) is primarily utilized in the field of nuclear medicine:
The evolution of bifunctional chelators (BFCs) represents a transformative pathway in nuclear medicine, enabling the precise delivery of radiometals to molecular targets. Early radiopharmaceutical development relied heavily on simple ionic forms or direct labeling methods, which suffered from insufficient target specificity and in vivo instability. The introduction of macrocyclic chelators like 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) in the 1980s provided improved thermodynamic stability and kinetic inertness for radiometal complexes. These chelators formed exceptionally stable complexes with gallium-68, copper-64, and lutetium-177, enabling the first generation of targeted radiopharmaceuticals, particularly peptide-based agents for oncological imaging. However, their application presented significant limitations: DOTA requires elevated temperatures (often >80°C) and extended reaction times (10-30 minutes) for efficient gallium-68 labeling—conditions incompatible with heat-sensitive biomolecules. Furthermore, the rigid macrocyclic structure imposed conformational constraints that could potentially interfere with the binding affinity of conjugated targeting vectors [2] [5].
Table 1: Evolution of Key Chelators for Gallium-68 Radiopharmaceuticals
Chelator Type | Representative Compound | Labeling Temperature | Labeling Time | Key Advantages | Primary Limitations |
---|---|---|---|---|---|
Macrocyclic | DOTA | 80-95°C | 10-30 min | Exceptional stability, versatile metal binding | High temp required, slow kinetics |
Macrocyclic | NOTA | 40-50°C | 5-15 min | Faster kinetics than DOTA, good stability | Moderate temperatures still required |
Acyclic | DTPA | Room temperature | <5 min | Rapid labeling | Lower stability, transmetallation issues |
Acyclic | HBED-CC | Room temperature | <5 min | Rapid labeling, high stability, high selectivity | Requires protection strategies for optimal conjugation |
This landscape catalyzed the exploration of acyclic chelator architectures offering faster complexation kinetics under milder conditions. The discovery and development of the HBED (N,N′-bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid) framework provided a promising alternative. Researchers systematically modified HBED to create HBED-CC (N,N′-Bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid), introducing carboxylate groups to enhance water solubility and provide functional handles for bioconjugation. However, the high hydrophilicity and polarity of fully deprotected HBED-CC presented challenges during synthetic conjugation to targeting peptides—particularly poor membrane permeability and rapid renal clearance that could limit tumor uptake. This limitation was ingeniously addressed through the development of HBED-CC-tris(tert-butyl ester), where three carboxylic acid groups are protected as tert-butyl esters. This protection strategy significantly modulates lipophilicity during the conjugation process while preserving the phenol groups essential for gallium coordination. The tert-butyl ester groups are readily removed under mild acidic conditions post-conjugation, regenerating the hydrophilic, metal-chelating form without damaging the peptide structure. This breakthrough represented a sophisticated solution to the conflicting requirements of synthetic chemistry (moderate lipophilicity for handling and conjugation) and in vivo performance (high hydrophilicity for favorable pharmacokinetics) [1] [3] [5].
HBED-CC-tris(tert-butyl ester) has become indispensable in developing next-generation gallium-68 radiotracers, primarily due to three defining characteristics: rapid radiolabeling kinetics at ambient temperature, tunable lipophilicity through the tert-butyl protection strategy, and versatile bioconjugation capacity. These properties collectively overcome persistent limitations of traditional chelators and enable more efficient production of stable, target-specific imaging agents.
Acyclic Flexibility and Kinetic Superiority
The acyclic molecular architecture of HBED-CC provides inherent flexibility that facilitates remarkably rapid gallium-68 complex formation. Unlike macrocyclic chelators such as DOTA, which require significant activation energy to reorganize into the conformation optimal for metal ion encapsulation, HBED-CC-tris(tert-butyl ester) coordinates gallium-68 through a preorganized cavity formed by two nitrogen atoms, two phenolates, and two carboxylates (after deprotection). This arrangement allows quantitative radiolabeling at room temperature within 5 minutes at near-neutral pH (4.5-5.5), preserving the structural and functional integrity of sensitive biomolecules like peptides and antibody fragments. The kinetic inertness of the resulting [⁶⁸Ga]Ga-HBED-CC complex prevents transmetallation to serum proteins like transferrin and demetallation in acidic environments, ensuring the radiotracer remains intact throughout the imaging window. This stability is quantified by dissociation constants (K~d~) below 10⁻²³ M, exceeding the stability of many macrocyclic complexes under physiological conditions [2] [5] [8].
Lipophilicity Optimization via tert-Butyl Protection
The strategic incorporation of tert-butyl ester protection on three carboxyl groups fundamentally transforms the physicochemical handling characteristics of the chelator without compromising its ultimate metal-binding capability. The protected form exhibits significantly higher lipophilicity (log P approximately 1.5-2.0) compared to the fully deprotonated HBED-CC (log P < -2), which greatly simplifies purification processes during chemical synthesis and facilitates conjugation reactions in organic solvents. This temporary lipophilicity enhancement is particularly valuable when conjugating HBED-CC to hydrophobic peptide sequences or small molecules, preventing aggregation and improving reaction yields. Following conjugation to the targeting vector, the tert-butyl groups are cleanly removed under mild acidic conditions (typically 25-50% trifluoroacetic acid in dichloromethane), regenerating the tri-anionic character essential for in vivo solubility and pharmacokinetics. The deprotected conjugate exhibits optimal hydrophilicity for efficient renal clearance of unbound tracer, reducing background signal and enhancing target-to-background ratios in PET imaging. This controlled lipophilicity switch represents a sophisticated solution to the conflicting requirements of synthetic tractability and biological performance [1] [3] [5].
Conjugative Versatility and Prostate-Specific Membrane Antigen Targeting Applications
The molecular design of HBED-CC-tris(tert-butyl ester) incorporates multiple functional handles enabling diverse bioconjugation strategies. The molecule retains one unprotected carboxylic acid group while the remaining carboxylates are tert-butyl protected, providing a specific site for amide bond formation with amine-containing targeting vectors without requiring additional protecting group manipulations. Additionally, the phenolic hydroxyl groups remain available for alternative conjugation chemistry if required. This versatility is exemplified in the development of prostate-specific membrane antigen-targeted agents like [⁶⁸Ga]Ga-PSMA-11 (also known as [⁶⁸Ga]Ga-HBED-CC-PSMA). In this clinically impactful tracer, HBED-CC-tris(tert-butyl ester) is conjugated to the Glu-urea-Lys pharmacophore through the epsilon-amino group of lysine. After deprotection and radiolabeling, the resulting complex demonstrates exceptional target affinity (K~d~ < 1 nM) and pharmacokinetics, with rapid tumor uptake and background clearance enabling high-contrast imaging of prostate cancer metastases within 60-90 minutes post-injection. The efficient room-temperature radiolabeling facilitates kit-based production compatible with clinical workflows, eliminating the need for complex heating apparatus required for DOTA-based analogs [1] [3] [6].
Table 2: Comparative Performance of HBED-CC and DOTA Chelators in Gallium-68 Radiopharmaceuticals
Characteristic | HBED-CC-tris(tert-butyl ester) | DOTA Derivatives | Implications for Radiopharmaceutical Development |
---|---|---|---|
Optimal Labeling Temperature | Room temperature (20-25°C) | 80-95°C | Simplified synthesis, compatibility with thermolabile biomolecules |
Labeling Time | <5 minutes | 10-30 minutes | Faster production, higher throughput |
Molar Activity | Up to 100 MBq/nmol | Typically 20-50 MBq/nmol | Improved sensitivity for low-abundance targets |
Stability Constant (log K~Ga~) | ~28.5 | ~25.0 | Superior in vivo stability, reduced transmetallation |
Conjugation Chemistry | Single free carboxylate plus protected groups | Typically requires full deprotection or orthogonal protection | More straightforward conjugation to targeting vectors |
Primary Clinical Application | [⁶⁸Ga]Ga-PSMA-11 for prostate cancer | [⁶⁸Ga]Ga-DOTATATE for neuroendocrine tumors | Broadening range of target-specific agents |
The unique properties of HBED-CC-tris(tert-butyl ester) extend beyond prostate-specific membrane antigen applications. Its rapid labeling kinetics and stability profile make it exceptionally suitable for pretargeted PET imaging strategies, particularly those leveraging bioorthogonal chemistry. Recent research demonstrates its effective incorporation into tetrazine-bearing radiotracers like [⁶⁸Ga]Ga-HBED-CC-PEG~4~-Tz, which exhibits superior radiochemical yield (>96%) and stability compared to DOTA analogs. These tracers participate in inverse electron demand Diels-Alder reactions with trans-cyclooctene-functionalized antibodies or nanoparticles, enabling visualization of targets with slow biological clearance kinetics. The high molar activity achievable with HBED-CC-tris(tert-butyl ester) (>50 MBq/nmol) proves critical for detecting low-abundance targets where receptor saturation must be avoided. Furthermore, computer-assisted molecular design increasingly identifies HBED-CC as a preferred chelator for novel peptide-based radiotracers, with in silico docking studies confirming minimal steric interference with receptor binding when conjugated to targeting vectors [7] [8].
Figure 1: Chemical Structure and Functional Features of HBED-CC-tris(tert-butyl ester)
tert-Butyl ester (protection)O║C/HO O───────O-tert-Butyl\\ /C──CH₂──N──CH₂──CH₂──N──CH₂──C// \\ | | | / \\HO⁻²ʰ⁾ / \ | | | / \ ⁽³⁾OH/ \ | | |/ \O-tert-Butyl───O CH₂ CH₂ CH₂ C───────O-tert-Butyl║ | | | ║C | | | C(carboxyl) CH₂ CH₂ CH₂ (carboxyl)/ / \/ / \HO / ⁽¹⁾OH / \ OH⁽⁴⁾/ / \C C C// \\ // \\ // \\/ \ / \ / \CH CH CH CH CH CHKey:* Phenol groups (1-4): Essential for gallium coordination (deprotonated during complex formation)* Tert-butyl esters: Hydrophobic protecting groups removed post-conjugation* Unprotected carboxylate: Site for bioconjugation to targeting vectors (e.g., peptides)* Ethylenediamine backbone: Structural scaffold providing optimal geometry for Ga³⁺ chelation
The chemical structure illustrates three critical features: (1) The phenolic oxygen atoms (deprotonated during complexation) and carboxylate groups form an octahedral coordination sphere ideally sized for gallium-68; (2) The tert-butyl ester groups provide temporary lipophilicity during synthesis; (3) The single unprotected carboxylic acid enables site-specific conjugation to targeting molecules through amide bond formation. This sophisticated molecular design balances multiple requirements for effective radiopharmaceutical development [1] [3] [5].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: